4-tert-butyl-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS No.: 681156-85-4
Cat. No.: VC7340301
Molecular Formula: C21H24N2OS
Molecular Weight: 352.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681156-85-4 |
|---|---|
| Molecular Formula | C21H24N2OS |
| Molecular Weight | 352.5 |
| IUPAC Name | 4-tert-butyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C21H24N2OS/c1-13-11-14(2)18-17(12-13)25-20(23(18)6)22-19(24)15-7-9-16(10-8-15)21(3,4)5/h7-12H,1-6H3 |
| Standard InChI Key | WOHBVOWUFDPDSL-LSDHQDQOSA-N |
| SMILES | CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)N2C)C |
Introduction
Synthesis and Preparation
The synthesis of 4-tert-butyl-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would likely involve several steps, including the preparation of the benzothiazole moiety and its subsequent coupling with a benzamide derivative. Common methods for synthesizing benzothiazoles involve condensation reactions, while benzamides can be prepared through acid chloride reactions.
Potential Applications
Benzamides and benzothiazoles have been explored for various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific applications of 4-tert-butyl-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its biological activity profile, which could be influenced by the presence of the tert-butyl group and the trimethyl substitution on the benzothiazole ring.
Research Findings and Data
Given the lack of specific data on this compound, we can look at similar compounds for insights:
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